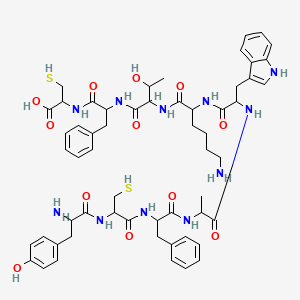
1-Piperidinebutanoic acid, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinebutanoic acid, 2-methyl- is an organic compound that features a piperidine ring attached to a butanoic acid chain with a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperidinebutanoic acid, 2-methyl- can be synthesized through several methods. One common approach involves the alkylation of piperidine with a suitable butanoic acid derivative. For instance, the reaction between piperidine and 2-methylbutanoic acid chloride in the presence of a base like triethylamine can yield the desired product. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of 1-piperidinebutanoic acid, 2-methyl- may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinebutanoic acid, 2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the butanoic acid chain, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Piperidinebutanoic acid, 2-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring substances.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism by which 1-piperidinebutanoic acid, 2-methyl- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the butanoic acid chain can participate in ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Piperidinebutanoic acid: Lacks the methyl group at the second position.
2-Methylbutanoic acid: Does not contain the piperidine ring.
Piperidine: Lacks the butanoic acid chain.
Uniqueness: 1-Piperidinebutanoic acid, 2-methyl- is unique due to the presence of both the piperidine ring and the 2-methylbutanoic acid chain. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. The methyl group at the second position also introduces steric and electronic effects that can influence the compound’s reactivity and binding properties.
This detailed overview provides a comprehensive understanding of 1-piperidinebutanoic acid, 2-methyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-(2-methylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-9-5-2-3-7-11(9)8-4-6-10(12)13/h9H,2-8H2,1H3,(H,12,13) |
InChI Key |
VVBPYQUHXLPXAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12115855.png)
![Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)
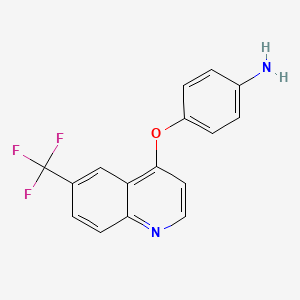
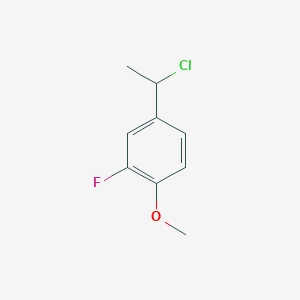


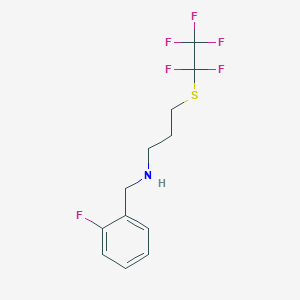
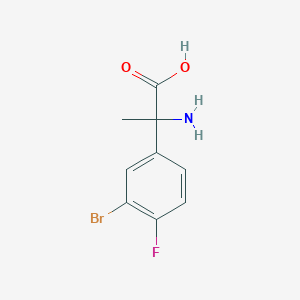

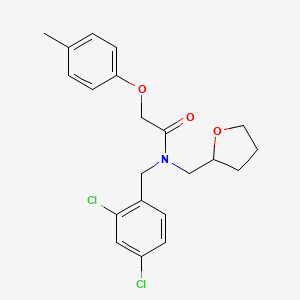
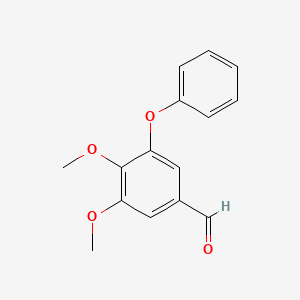
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)
